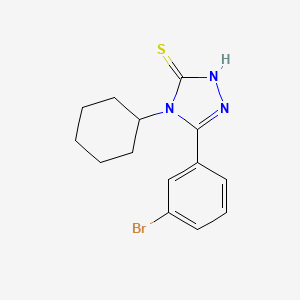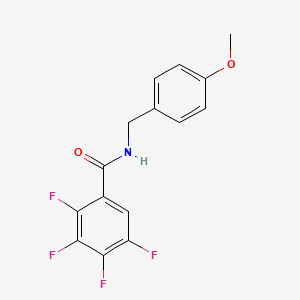![molecular formula C22H28N2O3 B5732193 3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)
3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, commonly known as IBMPBD, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. IBMPBD is a benzamide derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
IBMPBD has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, IBMPBD has been shown to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, IBMPBD has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In cancer research, IBMPBD has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of IBMPBD is not fully understood, but it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. This receptor is an ionotropic receptor that is widely distributed in the brain and is involved in the regulation of neuronal excitability. IBMPBD is believed to enhance the activity of the GABAA receptor, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects
IBMPBD has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, antiproliferative effects on cancer cells, and neuroprotective effects. In animal models, IBMPBD has been shown to reduce anxiety-like behavior and improve depressive-like behavior. IBMPBD has also been shown to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells. Additionally, IBMPBD has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
IBMPBD has several advantages for lab experiments, including its high purity and high yield synthesis method, its potential as a drug candidate for various diseases, and its ability to modulate the GABAA receptor. However, there are also limitations to using IBMPBD in lab experiments, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on IBMPBD, including further studies on its mechanism of action, its potential as a drug candidate for various diseases, and its potential for combination therapy with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration of IBMPBD for therapeutic use. Finally, more research is needed to explore the potential of IBMPBD as a tool for studying the GABAA receptor and its role in various physiological and pathological processes.
Conclusion
In conclusion, IBMPBD is a unique chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield, and its mechanism of action and physiological effects have been studied extensively. IBMPBD has potential as a drug candidate for various diseases, and further research is needed to explore its full potential.
Synthesemethoden
IBMPBD can be synthesized using a unique method that involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with isobutyl chloroformate in the presence of triethylamine. The resulting product is then reacted with 4-aminophenylboronic acid in the presence of palladium acetate and triphenylphosphine to yield IBMPBD. This method has been optimized to yield high purity and high yield of IBMPBD.
Eigenschaften
IUPAC Name |
3-(2-methylpropoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17(2)16-27-21-5-3-4-19(14-21)22(25)23-20-8-6-18(7-9-20)15-24-10-12-26-13-11-24/h3-9,14,17H,10-13,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLQZPJUGCLDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)


![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)

![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)


